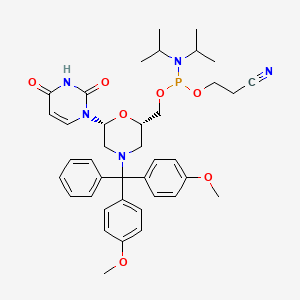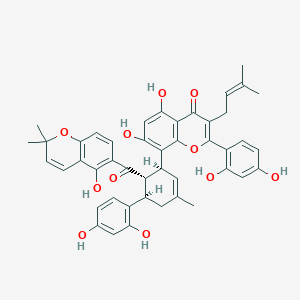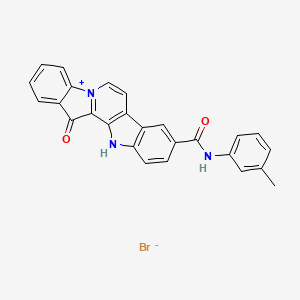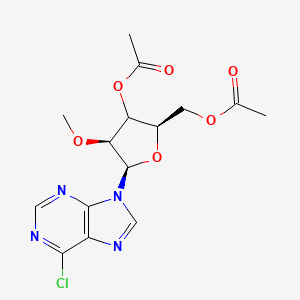
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropurine and 2,3,5-tri-O-acetyl-D-ribofuranose.
Glycosylation Reaction: The 6-chloropurine is glycosylated with 2,3,5-tri-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected nucleoside.
Deprotection: The acetyl protecting groups are removed using a mild base such as sodium methoxide in methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Scaling up the glycosylation reaction and deprotection steps to ensure high yield and purity.
Purification: Using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
化学反応の分析
Types of Reactions
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various substituents at the 6-position.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
科学的研究の応用
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antiviral or anticancer agent.
Biology: Used in studies involving nucleoside metabolism and enzyme interactions.
Pharmacology: Investigated for its effects on cellular processes and potential therapeutic uses.
Industry: Utilized in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
作用機序
The mechanism of action of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductase, disrupting cellular replication and transcription processes.
類似化合物との比較
Similar Compounds
6-Chloropurine: The parent compound, lacking the ribofuranosyl moiety.
9-(2-Deoxy-2-fluoro-|A-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral properties.
9-(|A-D-Arabinofuranosyl)adenine: A nucleoside analog used in antiviral and anticancer research.
Uniqueness
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. The presence of the 3,5-di-O-acetyl and 2-O-methyl groups enhances its stability and bioavailability compared to other nucleoside analogs.
特性
分子式 |
C15H17ClN4O6 |
|---|---|
分子量 |
384.77 g/mol |
IUPAC名 |
[(2R,4S,5R)-3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChIキー |
DXZAADAYDVJBOZ-BWIWHEPQSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
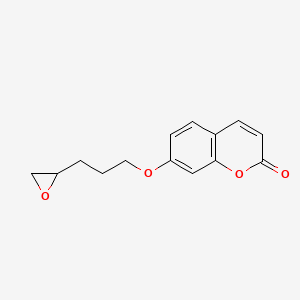
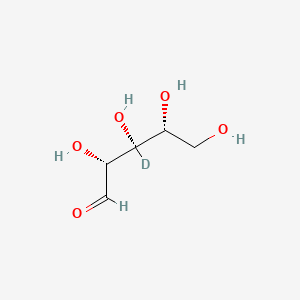

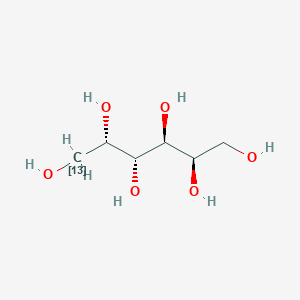
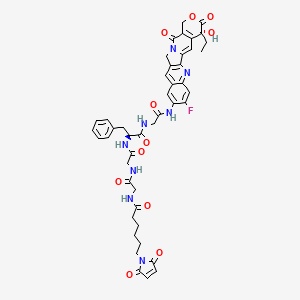
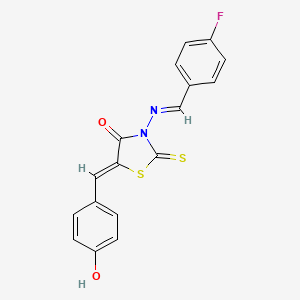
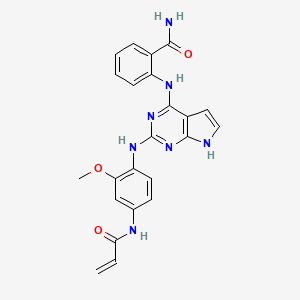
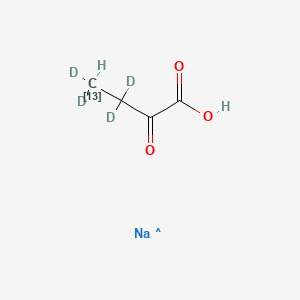
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
